molecular formula C20H25N3O6 B14615598 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline CAS No. 57463-37-3

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline

Cat. No.: B14615598
CAS No.: 57463-37-3
M. Wt: 403.4 g/mol
InChI Key: ZGWFVLWVBXRMLG-HOTGVXAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Cbz) group, followed by coupling with L-proline and L-proline derivatives. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high purity and yield. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free amine derivatives, oxidized products, and substituted compounds with various functional groups .

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline involves the inhibition of prolidase, an enzyme responsible for cleaving dipeptides with a C-terminal prolyl and hydroxylprolyl residue. By inhibiting prolidase, the compound affects collagen metabolism and has potential therapeutic implications for diseases related to collagen degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline is unique due to its specific inhibitory action on prolidase and its role in the synthesis of β-Alanine derivatives. Its structural configuration and functional groups make it a valuable compound in both research and industrial applications .

Properties

CAS No.

57463-37-3

Molecular Formula

C20H25N3O6

Molecular Weight

403.4 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H25N3O6/c24-17(12-21-20(28)29-13-14-6-2-1-3-7-14)22-10-4-8-15(22)18(25)23-11-5-9-16(23)19(26)27/h1-3,6-7,15-16H,4-5,8-13H2,(H,21,28)(H,26,27)/t15-,16-/m0/s1

InChI Key

ZGWFVLWVBXRMLG-HOTGVXAUSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O

Origin of Product

United States

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